5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester
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Overview
Description
5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester is a chemical compound with the CAS Number: 2121513-05-9 . It has a molecular weight of 283.56 and its IUPAC name is 5-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach has been paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19BClNO3/c1-6-17-11-7-9 (10 (15)8-16-11)14-18-12 (2,3)13 (4,5)19-14/h7-8H,6H2,1-5H3 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical and Chemical Properties Analysis
The compound has a molecular weight of 283.56 . It is stored at a temperature of 2-8°C .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
It’s known that pinacol boronic esters, such as 5-chloro-2-ethoxypyridine-4-boronic acid pinacol ester, can undergo protodeboronation, a process that involves the removal of the boron moiety . This process is catalyzed and utilizes a radical approach .
Biochemical Pathways
Boronic esters are known to participate in various transformations, including oxidations, aminations, halogenations, and c–c bond formations such as alkenylations, alkynylations, and arylations . These transformations can affect a broad range of biochemical pathways.
Result of Action
The removal of the boron moiety from boronic esters can lead to various transformations, potentially resulting in the formation of new compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, the compound is known to be stable at room temperature .
Properties
IUPAC Name |
5-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO3/c1-6-17-11-7-9(10(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUJOIAUSWBWGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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